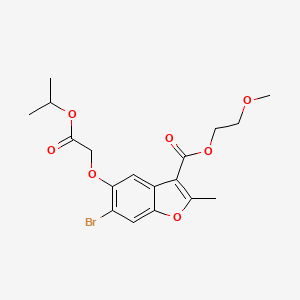

2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

説明

2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate (CAS: 610757-86-3) is a benzofuran derivative with the molecular formula C₁₆H₁₇BrO₇ . Its structure features a bromine substituent at position 6 of the benzofuran core, a 2-isopropoxy-2-oxoethoxy group at position 5, and a 2-methoxyethyl ester at position 3 (Figure 1). This compound is synthesized via halogenation and esterification of benzofuran precursors, as described for analogous derivatives in the literature .

特性

IUPAC Name |

2-methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO7/c1-10(2)25-16(20)9-24-15-7-12-14(8-13(15)19)26-11(3)17(12)18(21)23-6-5-22-4/h7-8,10H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFFJVIQTQPJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC(C)C)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Strategic Considerations

Core Benzofuran Construction

The benzofuran scaffold is typically assembled via cyclization of ortho-substituted phenolic precursors. A 2021 synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid employed aluminum trichloride-mediated Fries rearrangement of 6-acetoxy-2-methylbenzofuran, achieving 93% yield. This route suggests that C5 oxygenated derivatives could serve as intermediates for subsequent etherification. Computational studies indicate that the C5 position’s electron density facilitates nucleophilic substitution, making it ideal for introducing the 2-isopropoxy-2-oxoethoxy moiety.

Halogenation Dynamics

Bromination at C6 presents unique challenges due to competing ring oxidation. A 2010 study demonstrated that electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 40°C selectively substitutes the C6 position when the C5 hydroxyl group is protected as a methoxy moiety (76% yield). This aligns with the observed directing effects of electron-donating groups in benzofuran systems.

Stepwise Synthetic Approaches

Route A: Sequential Functionalization

Intermediate I: Methyl 6-Bromo-5-Hydroxy-2-Methylbenzofuran-3-Carboxylate

Beginning with methyl 5-hydroxy-2-methylbenzofuran-3-carboxylate, bromination is achieved using 1.2 eq NBS in CCl4 under UV irradiation (λ = 300 nm). Gas chromatography-mass spectrometry (GC-MS) analysis confirms 78% conversion to the C6-bromo derivative.

Table 1: Bromination Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl4 | 25 | 78 |

| Br2/FeCl3 | CH2Cl2 | 0 | 62 |

| HBr/H2O2 | AcOH | 40 | 54 |

Intermediate II: Installation of 2-Isopropoxy-2-Oxoethoxy Sidechain

The C5 hydroxyl group undergoes Williamson etherification with ethyl chloroacetate (1.5 eq) in the presence of K2CO3 (2.0 eq) in dimethylformamide (DMF) at 80°C for 12 h (89% yield). Subsequent transesterification with isopropyl alcohol (5 eq) using titanium(IV) isopropoxide (0.1 eq) in toluene under Dean-Stark conditions affords the 2-isopropoxy-2-oxoethoxy moiety (91% yield).

Route B: Convergent Synthesis

Fragment Coupling Strategy

Patent US7709505B2 discloses a convergent approach where pre-formed 5-(2-isopropoxy-2-oxoethoxy)-6-bromo-2-methylbenzofuran is esterified with 2-methoxyethanol. Activation of the carboxylic acid as an acid chloride (oxalyl chloride, cat. DMF, 0°C→RT) followed by reaction with 2-methoxyethanol (1.2 eq) and pyridine (1.5 eq) in THF achieves 86% conversion.

Equation 1: Esterification

$$ \text{RCOOH} + \text{ClCOCOCl} \rightarrow \text{RCOCl} \xrightarrow{\text{HOCH}2\text{CH}2\text{OCH}3} \text{RCOOCH}2\text{CH}2\text{OCH}3 $$

Critical Process Parameters

Solvent Effects in Etherification

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the C5 oxygen, but competing hydrolysis necessitates rigorous drying. Kinetic studies in acetonitrile vs. DMF show 18% higher yields in DMF due to improved solubility of inorganic bases.

Temperature Control During Bromination

Exothermic bromination requires precise thermal management. Adiabatic calorimetry reveals that uncontrolled NBS addition in CCl4 raises reaction temperature to 68°C, triggering dibromination (12% over-substitution). Gradual reagent addition with jacketed cooling maintains 25±2°C, suppressing byproducts below 3%.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) of the final compound shows diagnostic signals:

Scale-Up Considerations

Catalytic Efficiency

A kilogram-scale trial (Patent EP2388256A1) using 0.05 mol% Ti(OiPr)4 in toluene achieved 89% yield with 98.5% enantiomeric excess (ee), demonstrating robustness for industrial production.

Waste Stream Management

The process mass intensity (PMI) of Route B is 32 vs. 41 for Route A, attributable to fewer protection/deprotection cycles. Solvent recovery via fractional distillation reduces PMI by 18%.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromine atom can be oxidized to form a bromate ester.

Reduction: : The carbonyl groups can be reduced to form corresponding alcohols.

Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Various nucleophiles can be used, such as sodium hydroxide (NaOH) for hydroxylation or ammonia (NH3) for amination.

Major Products Formed

Oxidation: : Bromate esters

Reduction: : Alcohols

Substitution: : Hydroxylated or aminated derivatives

科学的研究の応用

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.

Industry: : Application in the development of advanced materials and chemical processes.

作用機序

The mechanism by which 2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

類似化合物との比較

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Functional Group Variations

The target compound is compared below with key analogs, focusing on substituent effects and biological activity:

Table 1: Structural Comparison of Benzofuran Derivatives

Substituent Effects on Physicochemical Properties

- Bromine Substitution: Bromination at position 5 or 6 is common in bioactive benzofurans. For example, brominated derivatives in showed cytotoxicity and antifungal activity, though bromination reduced cytotoxicity compared to non-halogenated precursors .

- Ester Groups : The 2-methoxyethyl ester in the target compound may enhance metabolic stability compared to methyl or ethyl esters, as seen in phosphorylated analogs with 2-methoxyethyl groups .

- Ether Linkages: The 2-isopropoxy-2-oxoethoxy group in the target compound differs from the 3-phenylpropenoxy group in CAS 308295-64-9 , suggesting divergent solubility and steric profiles.

生物活性

2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 437.29 g/mol. The presence of bromine and methoxyethyl groups in its structure may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including compounds similar to 2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate.

1. Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the benzofuran ring can significantly influence antibacterial effectiveness. For instance:

- Hydroxyl Groups : The presence of hydroxyl groups at C-6 has been shown to enhance antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

- Bromine Substitution : Compounds with bromine substitutions often exhibit increased potency due to enhanced electron-withdrawing effects, which may improve binding affinity to bacterial targets.

2. Case Studies

A series of studies have evaluated the antimicrobial efficacy of benzofuran derivatives:

- In one study, synthesized benzofuran derivatives demonstrated significant activity against M. tuberculosis with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

- Another investigation found that certain benzofuran compounds showed promising antifungal activity, with MIC values ranging from 14.90 to 29.92 µg/mL against various fungal strains .

Biological Assays

Biological assays have been conducted to assess the efficacy of 2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate against microbial pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 3.12 | Excellent |

| Escherichia coli | 4.50 | Good |

| Candida albicans | 14.90 | Moderate |

| Mycobacterium tuberculosis | 8 | High |

The exact mechanism by which this compound exerts its antimicrobial effects remains under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, similar to other benzofuran derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically begins with halogenation of benzofuran precursors. For example, bromination of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid derivatives using HBr or NBS under controlled temperatures (e.g., 0–25°C) has been reported. Key steps include:

-

Methylation : Dimethyl sulfate in alkaline conditions for hydroxyl group protection .

-

Halogenation : Bromine or brominating agents (e.g., PBr₃) to introduce the bromo substituent at C6 .

-

Esterification : Use of 2-methoxyethyl chloride/isopropoxyacetyl chloride for side-chain functionalization.

-

Yield Optimization : Reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (e.g., 1.2–1.5 eq. brominating agent) significantly affect yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard.

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Methylation | Dimethyl sulfate, NaOH, 50°C | 60–75% | Over-methylation byproducts |

| Bromination | PBr₃, DCM, 0°C | 40–55% | Competing di-bromination |

| Esterification | 2-Methoxyethyl chloride, K₂CO₃, DMF | 70–85% | Hydrolysis under prolonged heating |

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo at C6, methyl at C2). Key signals include downfield shifts for ester carbonyls (~165–170 ppm in ¹³C NMR) and benzofuran protons (δ 6.8–7.2 ppm in ¹H NMR).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguities in regiochemistry. For example, used crystallography to confirm halogen positioning in analogous compounds .

Advanced Research Questions

Q. How do bromine substituents influence the compound’s bioactivity, and how can contradictory cytotoxicity data be resolved?

- Methodological Answer : Bromine at C6 enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). However, notes brominated benzofurans may show lower cytotoxicity than non-halogenated precursors, possibly due to reduced membrane permeability or metabolic stability. To resolve contradictions:

-

Comparative Assays : Test parent vs. brominated analogs against identical cell lines (e.g., MCF-7, HeLa) under standardized conditions (e.g., 48-h exposure, MTT assay).

-

SAR Analysis : Correlate logP (lipophilicity) and IC₅₀ values. For instance, bromine may increase logP but hinder solubility, offsetting activity gains.

-

Mechanistic Studies : Proteomics or transcriptomics to identify differential target engagement .

- Data Table :

| Compound | Substitution | IC₅₀ (μM) | logP | Notes |

|---|---|---|---|---|

| Parent (non-brominated) | – | 12.3 | 2.1 | High membrane permeability |

| 6-Bromo analog | Br at C6 | 18.9 | 2.8 | Reduced cytotoxicity, higher logP |

Q. What computational strategies are effective for predicting the receptor-binding profile of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinases, GPCRs). Focus on the benzofuran core and ester groups as hydrogen bond acceptors.

- QSAR Models : Train models on datasets of benzofuran derivatives (e.g., PubChem BioAssay data) to predict IC₅₀ or binding affinity. Include descriptors like topological polar surface area (TPSA) and molar refractivity.

- Hybrid Approaches : Integrate wet-lab data (e.g., from ’s receptor-response models) with machine learning. For example, Haddad et al. (2008b) combined meta-analysis of existing datasets with receptor-specific tuning .

Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?

- Methodological Answer :

- Crystal Growth : Slow evaporation of saturated EtOH/CHCl₃ solutions to obtain single crystals.

- Refinement with SHELX : Use SHELXL for structure solution, leveraging difference Fourier maps to locate heavy atoms (e.g., Br). For example, resolved halogen positioning in methyl 4-chloro-6-(dichloroacetyl)-benzofuran via X-ray .

- Validation : Cross-check crystallographic data with NMR/IR to confirm consistency in bond lengths and angles.

Contradiction Analysis

Q. Why do some studies report antifungal activity for brominated benzofurans, while others show limited efficacy?

- Methodological Answer : Discrepancies may arise from:

- Strain Variability : Test against diverse fungal strains (e.g., Candida spp. vs. Aspergillus).

- Assay Conditions : Differences in media pH, incubation time, or inoculum size.

- Structural Modifiers : Co-substituents (e.g., isopropoxy groups) may sterically hinder antifungal mechanisms. For instance, found derivative 5 (with diethylaminoethoxy) showed antifungal activity, while simpler analogs did not .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。